6-(4-Fluorophenyl)pyrimidin-4-amine
Overview
Description
“6-(4-Fluorophenyl)pyrimidin-4-amine” is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Molecular Structure Analysis
The molecular structure of “6-(4-Fluorophenyl)pyrimidin-4-amine” consists of a pyrimidine ring attached to a fluorophenyl group . The pyrimidine ring is planar, and the phenyl group is almost coplanar with the plane of this ring .Scientific Research Applications
Quantum Chemical Characterization
6-(4-Fluorophenyl)pyrimidin-4-amine (DP-1) has been studied for its hydrogen bonding sites using quantum chemistry methods. One nitrogen atom in the pyrimidine nucleus is identified as the major hydrogen bonding site, which is crucial for understanding molecular interactions in various applications (Traoré et al., 2017).
Tyrosine Kinase Inhibitors
Derivatives of 6-(4-Fluorophenyl)pyrimidin-4-amine have been evaluated as tyrosine kinase inhibitors, particularly for the epidermal growth factor receptor (EGFR). These studies are significant for understanding the compound's role in cancer research and potential therapeutic applications (Rewcastle et al., 1998).
Synthesis for Antitumor Applications
The synthesis of phenyl (6-(2-fluoro-4-nitrophenoxy)pyrimidin-4-yl)carbamate, an important intermediate of antitumor drugs, involves 6-(4-Fluorophenyl)pyrimidin-4-amine. This highlights its role in the production of small molecular inhibitors for cancer treatment (Gan et al., 2021).
Radioligand for Corticotropin-Releasing Hormone Receptor
Studies on the synthesis of a radiolabeled analog of 6-(4-Fluorophenyl)pyrimidin-4-amine have been conducted for developing positron emission tomography radiotracers. This research is critical for pharmacological studies, especially in understanding receptor functions (Hsin et al., 2000).
Antibacterial and Antifungal Properties
Several derivatives of 6-(4-Fluorophenyl)pyrimidin-4-amine have exhibited significant antibacterial and antifungal activities, showing promise in the development of new antimicrobial agents (Thanusu et al., 2010).
Future Directions
properties
IUPAC Name |
6-(4-fluorophenyl)pyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FN3/c11-8-3-1-7(2-4-8)9-5-10(12)14-6-13-9/h1-6H,(H2,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFTFDSGAAAKPBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NC=N2)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Fluorophenyl)pyrimidin-4-amine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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